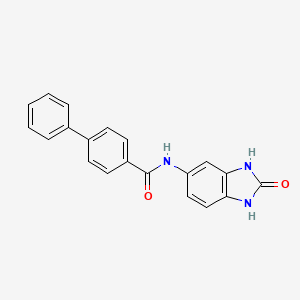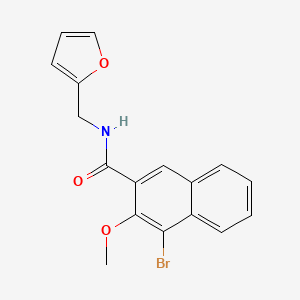![molecular formula C21H21N3O3 B4402897 2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4402897.png)
2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide
Descripción general
Descripción
2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as FIIN-4, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, which play a critical role in the regulation of cell growth, differentiation, and survival.
Mecanismo De Acción
2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide works by binding to the ATP-binding site of FGFRs, which prevents the activation of the receptor and downstream signaling pathways. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. This compound has been shown to be highly selective for FGFRs, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have a protective effect on bone tissue, by inhibiting the activity of osteoclasts and promoting the differentiation of osteoblasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is its high potency and selectivity for FGFRs. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the cost of this compound may be prohibitive for some research groups.
Direcciones Futuras
There are several future directions for the use of 2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide in scientific research. One area of focus is the development of more potent and selective FGFR inhibitors, which may have greater therapeutic potential. Another area of interest is the investigation of the role of FGFRs in other biological processes, such as wound healing and tissue regeneration. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has been widely used in scientific research to study the role of FGFRs in various biological processes. It has been shown to be a potent inhibitor of FGFR1-4, with IC50 values in the nanomolar range. This compound has been used to study the role of FGFRs in cancer, angiogenesis, and embryonic development. It has also been used to investigate the potential therapeutic applications of FGFR inhibitors in the treatment of various diseases, including cancer and bone disorders.
Propiedades
IUPAC Name |
2-(3-formylindol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-15-16-13-24(20-4-2-1-3-19(16)20)14-21(26)22-17-5-7-18(8-6-17)23-9-11-27-12-10-23/h1-8,13,15H,9-12,14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOYVPKGCFIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4402822.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4402828.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide](/img/structure/B4402831.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4402857.png)

![2-[(2-aminophenyl)thio]-N-(4-bromo-1-naphthyl)acetamide](/img/structure/B4402865.png)
![N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4402866.png)
![N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4402873.png)
![4-tert-butyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4402875.png)

![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4402896.png)
![2-methyl-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4402911.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4402920.png)